molecular formula C11H11F2NO2 B1472662 2-(Cyclobutylamino)-4,5-difluorobenzoic acid CAS No. 1593887-34-3

2-(Cyclobutylamino)-4,5-difluorobenzoic acid

Cat. No. B1472662
CAS RN: 1593887-34-3
M. Wt: 227.21 g/mol
InChI Key: OBPJRAFLEKZVRN-UHFFFAOYSA-N
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Description

2-(Cyclobutylamino)-4,5-difluorobenzoic acid, also known as 2-CBA-DFBA, is a fluorinated carboxylic acid derivative with a cyclobutyl group. It is a relatively new compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-(Cyclobutylamino)-4,5-difluorobenzoic acid has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used as a reagent for the synthesis of various compounds, including amino acids, peptides, and other organic molecules. It has also been studied for its potential use in medicinal chemistry as a drug candidate for the treatment of various diseases, such as cancer and HIV/AIDS. Additionally, it has been studied for its potential use as a biochemical reagent for the analysis of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylamino)-4,5-difluorobenzoic acid is not yet fully understood. However, it is believed to act by forming a covalent bond with the target molecule, thus altering its structure and function. Additionally, it is believed to interact with the target molecule in a manner that is dependent on its specific structure and environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclobutylamino)-4,5-difluorobenzoic acid have not yet been fully studied. However, it is believed to have some potential effects on the metabolism of proteins and other biomolecules. Additionally, it is believed to have some potential effects on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-(Cyclobutylamino)-4,5-difluorobenzoic acid has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that 2-(Cyclobutylamino)-4,5-difluorobenzoic acid has some limitations for use in laboratory experiments. It is a relatively new compound and its effects on biological systems are not yet fully understood. Additionally, it is a toxic compound and should be handled with caution.

Future Directions

There are a number of potential future directions for research related to 2-(Cyclobutylamino)-4,5-difluorobenzoic acid. These include further investigations into its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry and biochemistry. Additionally, further research into its potential toxicity and environmental impact is needed. Finally, further research into its potential use in the synthesis of various organic molecules is needed.

properties

IUPAC Name

2-(cyclobutylamino)-4,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-8-4-7(11(15)16)10(5-9(8)13)14-6-2-1-3-6/h4-6,14H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPJRAFLEKZVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylamino)-4,5-difluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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